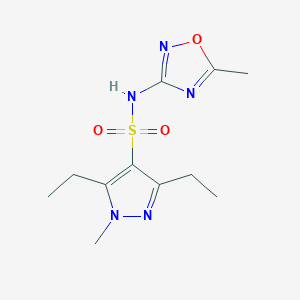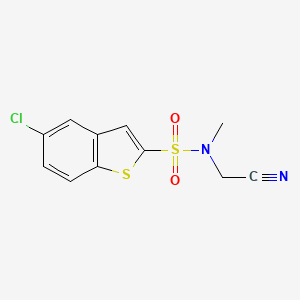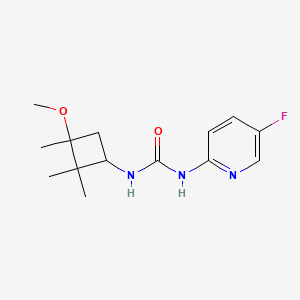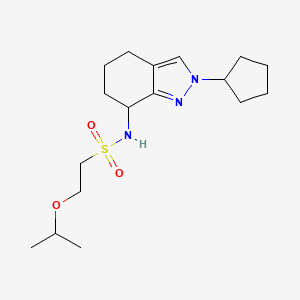
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, also known as PPOB, is a chemical compound that has been studied for its potential applications in scientific research. PPOB is a derivative of benzoic acid and is synthesized through a multistep process.
Mécanisme D'action
The mechanism of action of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood, but it is believed to act through the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and is known to be activated in various disease states. By inhibiting this pathway, 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may be able to reduce inflammation and protect against neurodegeneration.
Biochemical and Physiological Effects:
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been shown to have anti-inflammatory effects in various cell and animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the activation of inflammatory cells such as macrophages. 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is its potential as a therapeutic agent for inflammatory and neurodegenerative diseases. Its anti-inflammatory and neuroprotective properties make it a promising candidate for further research. However, one limitation of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate research. One area of interest is the development of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate's potential as a therapeutic agent for other diseases, such as cancer and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate and its effects on various pathways and cell types.
Méthodes De Synthèse
The synthesis of 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate involves several steps. The first step is the reaction of 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-pyridin-3-ylpropan-2-ol to form 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. 1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12(10-14-6-5-9-19-11-14)23-18(22)16-8-4-3-7-15(16)17-21-20-13(2)24-17/h3-9,11-12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKWRBOILGEMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C(=O)OC(C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-3-ylpropan-2-yl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(1-Ethylimidazol-2-yl)methyl]piperazin-1-yl]-1-(2,2,2-trifluoroethyl)piperidin-2-one](/img/structure/B7682307.png)
![5-(2,2,2-trifluoroethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7682311.png)
![N-[1-(3-bromophenyl)ethyl]-2-methyl-3-methylsulfonylpropan-1-amine](/img/structure/B7682312.png)

![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)

![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)


![1-(5-chloro-2-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7682362.png)
![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-4-methyl-4-phenylcyclohexan-1-amine](/img/structure/B7682366.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7682375.png)

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)